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Compound of Interest

Compound Name: SR-31747 free base

Cat. No.: B1663840 Get Quote

SR-31747, a notable synthetic ligand, has garnered significant attention within the scientific

community for its diverse pharmacological activities. This technical guide provides an in-depth

overview of the pharmacological profile of SR-31747, with a focus on its binding characteristics,

mechanism of action, and its effects on various biological systems. The information is tailored

for researchers, scientists, and professionals in the field of drug development.

Binding Profile and Affinity
SR-31747 is recognized as a high-affinity ligand for sigma (σ) receptors, demonstrating a

complex interaction with multiple binding sites. It does not conform to the classic profiles of

sigma-1 or sigma-2 receptor subtypes, suggesting a unique mode of interaction.[1] The

compound has been shown to bind to several proteins, including the SR-31747A-binding

protein 1 (SR-BP), the emopamil-binding protein (EBP), which is also known as the human

sterol isomerase (HSI), and sigma-2 receptors.[2][3]

The binding of SR-31747 to its sites is reversible.[1] It acts as an allosteric modulator of sigma

sites, meaning it binds to a site distinct from the primary ligand binding site and modifies the

receptor's affinity for its natural ligands in a non-competitive manner.[1]

Table 1: Binding Affinity of SR-31747
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Target
Tissue/Cell
Line

Ligand
Used for
Displaceme
nt

Kd (nM)
Bmax
(fmol/mg
protein)

Reference

SR-31747

Binding Sites

Rat Spleen

Membranes

[3H]SR-

31747
0.66 5646 [1]

Mechanism of Action
The pharmacological effects of SR-31747 are multifaceted, stemming from its interaction with

multiple cellular targets. The primary mechanisms of action identified are the modulation of

sigma receptors and the inhibition of sterol isomerase.

Sigma Receptor Modulation
SR-31747's interaction with sigma receptors is central to its activity. While initially explored for

its immunomodulatory properties through these receptors, its binding to multiple sigma-related

proteins, including the yet-to-be-cloned sigma-2 receptor, suggests a broader range of action.

[2][3] Competitive binding experiments indicate that the emopamil-binding protein (EBP/HSI)

plays a significant role in mediating the antiproliferative effects of SR-31747.[3]

Inhibition of Sterol Isomerase
A key aspect of SR-31747's mechanism is its ability to inhibit δ8-δ7 sterol isomerase, an

essential enzyme in the cholesterol biosynthesis pathway.[4][5] This inhibition leads to the

accumulation of aberrant sterols and disrupts cellular processes that are dependent on correct

sterol metabolism, ultimately leading to an arrest of cell proliferation.[4][5] This mechanism has

been demonstrated in both yeast and animal cell lines.[4][5] The antiproliferative activity of SR-

31747 can be reversed by the addition of cholesterol, further supporting the role of sterol

isomerase inhibition.
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Mechanism of Action of SR-31747
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Caption: Overview of SR-31747's mechanism of action.
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Pharmacological Effects
SR-31747 exhibits a range of pharmacological effects, including immunosuppressive, anti-

inflammatory, and antitumor activities.

Immunomodulatory Effects
SR-31747 has demonstrated potent immunomodulatory properties. It inhibits the proliferative

response of both mouse and human lymphocytes to mitogens in a concentration- and time-

dependent manner.[6] This effect is believed to be receptor-mediated and occurs during the S

phase of the cell cycle.[6]

In vivo studies in mice have shown that SR-31747 can prevent graft-versus-host disease and

delayed-type hypersensitivity granuloma formation.[6] Interestingly, it does not appear to affect

the antibody response to sheep red blood cells.[6]

Table 2: In Vivo Immunosuppressive Activity of SR-31747

Animal Model Effect
Route of
Administration

ED50 (mg/kg) Reference

Mice

Inhibition of --

INVALID-LINK--

-3PPP binding to

spleen

membranes

i.p. 0.18 [1]

Mice

Inhibition of --

INVALID-LINK--

-3PPP binding to

spleen

membranes

oral 1.43 [1]

Mice
Decreased

thymus weight
Not specified 50 [7]

Mice

Decreased

number of

thymocytes

Not specified 6.25 - 50 [7]
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Antitumor Activity
SR-31747 exhibits significant antitumor activity both in vitro and in vivo.[2][3] It can dramatically

inhibit the proliferation of various human cancer cell lines, including both hormone-responsive

and -unresponsive breast and prostate cancer cells, at nanomolar concentrations.[2][3]

In vivo, treatment with SR-31747 has been shown to significantly decrease tumor development

in mice.[2] For instance, daily intraperitoneal administration of 25 mg/kg SR-31747 resulted in a

greater than 40% reduction in both tumor incidence and growth in nude mice injected with

mammary and prostatic tumor cell lines.[8] The antitumor effect is thought to be mediated by

the inhibition of genes crucial for DNA replication and cell cycle progression, as well as key

enzymes in the nucleotide synthesis pathway.[6]

Table 3: In Vitro Antiproliferative Activity of SR-31747

Cell Line Cancer Type Effect Concentration Reference

Various human

tumor cell lines
Not specified

Potent

antitumoral

activity

Not specified [6]

Human breast

and prostate

cancer cell lines

Breast, Prostate

Dramatic

inhibition of cell

proliferation

Nanomolar [2][3]

Experimental Protocols
Radioligand Binding Assay
Objective: To determine the binding affinity (Kd) and density of binding sites (Bmax) for SR-

31747.

Methodology:

Membrane Preparation: Spleen tissue from Sprague-Dawley rats is homogenized in ice-cold

buffer and centrifuged to isolate the membrane fraction. The resulting pellet is resuspended

in the assay buffer.
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Binding Reaction: Aliquots of the membrane preparation are incubated with increasing

concentrations of [3H]SR-31747 in the presence (for non-specific binding) or absence (for

total binding) of a high concentration of unlabeled SR-31747.

Incubation: The reaction mixtures are incubated at a specific temperature (e.g., 4°C) for a

defined period to reach equilibrium.

Separation: The bound and free radioligand are separated by rapid filtration through glass

fiber filters.

Quantification: The radioactivity retained on the filters is measured by liquid scintillation

counting.

Data Analysis: Specific binding is calculated by subtracting non-specific binding from total

binding. The Kd and Bmax values are determined by Scatchard analysis of the saturation

binding data.
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Workflow for Radioligand Binding Assay
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Caption: Experimental workflow for a radioligand binding assay.
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Lymphocyte Proliferation Assay
Objective: To assess the effect of SR-31747 on lymphocyte proliferation.

Methodology:

Cell Isolation: Lymphocytes are isolated from human peripheral blood or mouse spleen using

density gradient centrifugation (e.g., with Ficoll-Paque).

Cell Culture: The isolated lymphocytes are cultured in 96-well plates in a suitable medium

supplemented with serum and antibiotics.

Treatment: The cells are treated with various concentrations of SR-31747 in the presence of

a mitogen (e.g., phytohemagglutinin or concanavalin A) to stimulate proliferation. Control

wells receive only the mitogen or medium.

Incubation: The plates are incubated for a period of 48-72 hours at 37°C in a humidified

atmosphere with 5% CO2.

Proliferation Measurement:

[3H]-Thymidine Incorporation: During the last 18-24 hours of incubation, [3H]-thymidine is

added to each well. The cells are then harvested onto glass fiber filters, and the

incorporated radioactivity is measured using a scintillation counter.

MTT Assay: An MTT solution is added to each well, and the plates are incubated for a

further 4 hours. The resulting formazan crystals are solubilized, and the absorbance is

measured at a specific wavelength (e.g., 570 nm).

Data Analysis: The percentage of inhibition of proliferation is calculated by comparing the

results from the SR-31747-treated wells to the mitogen-only control wells.
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Lymphocyte Proliferation Assay Workflow
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Caption: Workflow for a lymphocyte proliferation assay.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 12 Tech Support

https://www.benchchem.com/product/b1663840?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1663840?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


In Vivo Antitumor Activity Assay
Objective: To evaluate the antitumor efficacy of SR-31747 in a mouse xenograft model.

Methodology:

Cell Culture and Implantation: Human tumor cells (e.g., breast or prostate cancer cell lines)

are cultured in vitro and then injected subcutaneously or orthotopically into

immunocompromised mice (e.g., nude mice).

Tumor Growth: The tumors are allowed to grow to a palpable size.

Treatment: The mice are randomized into treatment and control groups. The treatment group

receives daily intraperitoneal (i.p.) injections of SR-31747 (e.g., 25 mg/kg), while the control

group receives the vehicle.

Monitoring: Tumor size is measured regularly (e.g., twice a week) using calipers. The body

weight and general health of the mice are also monitored.

Endpoint: At the end of the study, the mice are euthanized, and the tumors are excised and

weighed.

Data Analysis: Tumor growth curves are plotted, and the tumor growth inhibition is

calculated. Statistical analysis is performed to determine the significance of the treatment

effect.

Conclusion
SR-31747 is a promising pharmacological agent with a unique and complex mechanism of

action. Its ability to modulate sigma receptors and inhibit sterol isomerase contributes to its

potent immunosuppressive, anti-inflammatory, and antitumor effects. The data presented in this

guide highlight the significant therapeutic potential of SR-31747 and provide a foundation for

further research and development. The detailed experimental protocols offer a framework for

researchers to investigate its properties further and explore its clinical applications.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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